molecular formula C18H17F3N2O3 B5427380 N'-(4-methoxybenzylidene)-4-[(2,2,2-trifluoroethoxy)methyl]benzohydrazide

N'-(4-methoxybenzylidene)-4-[(2,2,2-trifluoroethoxy)methyl]benzohydrazide

Cat. No. B5427380
M. Wt: 366.3 g/mol
InChI Key: VOMHNUWHCXJALO-LSHDLFTRSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-methoxybenzylidene)-4-[(2,2,2-trifluoroethoxy)methyl]benzohydrazide, also known as MTFB, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. MTFB is a member of the hydrazide family of compounds, which have been found to exhibit a range of biological activities. In

Scientific Research Applications

N'-(4-methoxybenzylidene)-4-[(2,2,2-trifluoroethoxy)methyl]benzohydrazide has been the subject of several scientific studies due to its potential therapeutic applications. One area of research has focused on the compound's anti-inflammatory properties. This compound has been found to inhibit the production of pro-inflammatory cytokines, which are involved in the development of several inflammatory diseases, including rheumatoid arthritis and inflammatory bowel disease.
Another area of research has investigated the potential use of this compound as an anti-cancer agent. Studies have shown that this compound can induce apoptosis, or programmed cell death, in cancer cells. This effect has been observed in several types of cancer, including breast, lung, and prostate cancer.

Mechanism of Action

The mechanism of action of N'-(4-methoxybenzylidene)-4-[(2,2,2-trifluoroethoxy)methyl]benzohydrazide is not fully understood, but it is believed to involve the inhibition of several key enzymes and signaling pathways. For example, this compound has been found to inhibit the activity of the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of prostaglandins, a type of lipid mediator that promotes inflammation. This compound has also been found to inhibit the activity of the nuclear factor-kappa B (NF-κB) signaling pathway, which is involved in the regulation of several cellular processes, including inflammation and apoptosis.
Biochemical and Physiological Effects:
This compound has been found to exhibit several biochemical and physiological effects. In addition to its anti-inflammatory and anti-cancer properties, this compound has been found to exhibit antioxidant activity, which may help to protect cells from oxidative stress. This compound has also been found to modulate the expression of several genes involved in the regulation of cellular processes, including apoptosis and cell cycle progression.

Advantages and Limitations for Lab Experiments

One advantage of using N'-(4-methoxybenzylidene)-4-[(2,2,2-trifluoroethoxy)methyl]benzohydrazide in lab experiments is its relatively low cost and ease of synthesis. Additionally, this compound exhibits a high degree of solubility in a range of solvents, which makes it easy to work with in the lab. However, one limitation of using this compound is its relatively low potency compared to other hydrazide compounds. This may limit its effectiveness in certain experimental settings.

Future Directions

There are several potential future directions for research on N'-(4-methoxybenzylidene)-4-[(2,2,2-trifluoroethoxy)methyl]benzohydrazide. One area of research could focus on the development of more potent analogs of this compound that exhibit improved anti-inflammatory and anti-cancer properties. Another area of research could focus on the development of new drug delivery systems that can improve the bioavailability and efficacy of this compound. Finally, future research could explore the potential use of this compound in combination with other drugs or therapies to enhance its therapeutic effects.

Synthesis Methods

N'-(4-methoxybenzylidene)-4-[(2,2,2-trifluoroethoxy)methyl]benzohydrazide can be synthesized using a simple reaction between 4-methoxybenzaldehyde and 4-[(2,2,2-trifluoroethoxy)methyl]benzohydrazide in the presence of a suitable catalyst. The reaction proceeds through a condensation reaction, resulting in the formation of this compound as a yellow crystalline solid. The purity of the compound can be improved through recrystallization and purification techniques.

properties

IUPAC Name

N-[(E)-(4-methoxyphenyl)methylideneamino]-4-(2,2,2-trifluoroethoxymethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17F3N2O3/c1-25-16-8-4-13(5-9-16)10-22-23-17(24)15-6-2-14(3-7-15)11-26-12-18(19,20)21/h2-10H,11-12H2,1H3,(H,23,24)/b22-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VOMHNUWHCXJALO-LSHDLFTRSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C=NNC(=O)C2=CC=C(C=C2)COCC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=C(C=C1)/C=N/NC(=O)C2=CC=C(C=C2)COCC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17F3N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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